4-(Allyloxy)-2-methylpyrimidine
Overview
Description
4-(Allyloxy)-2-methylpyrimidine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has an allyloxy group attached to the fourth position of the pyrimidine ring.
Mechanism of Action
Target of Action
It is known that pyrimidines, a class of compounds to which 4-(allyloxy)-2-methylpyrimidine belongs, exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Based on the general properties of pyrimidines, it can be inferred that they interact with their targets (inflammatory mediators) and inhibit their expression and activities . This results in the suppression of inflammation.
Biochemical Pathways
Pyrimidines are known to affect various biochemical pathways related to inflammation . They inhibit the expression and activities of certain vital inflammatory mediators, thereby affecting the biochemical pathways related to inflammation.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action as it determines the onset, duration, and intensity of a drug’s effect .
Result of Action
Based on the general properties of pyrimidines, it can be inferred that they exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Action Environment
For instance, the presence of other chemicals, pH, temperature, and light can affect a compound’s stability and efficacy .
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(Allyloxy)-2-methylpyrimidine in lab experiments is its easy synthesis method. In addition, it has a wide range of potential applications in various fields. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research on 4-(Allyloxy)-2-methylpyrimidine. One of the potential areas of research is the development of new antiviral, anticancer, and antifungal agents based on this compound. In addition, there is a need for further studies to understand the mechanism of action of this compound and its potential applications in materials science and agriculture.
Scientific Research Applications
4-(Allyloxy)-2-methylpyrimidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been found to exhibit antiviral, anticancer, and antifungal activities. In materials science, it has been used as a building block for the synthesis of liquid crystals and organic semiconductors. In agriculture, it has been used as a pesticide and herbicide.
properties
IUPAC Name |
2-methyl-4-prop-2-enoxypyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-6-11-8-4-5-9-7(2)10-8/h3-5H,1,6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOJIRCDBOJMTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663994 | |
Record name | 2-Methyl-4-[(prop-2-en-1-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7180-92-9 | |
Record name | 2-Methyl-4-[(prop-2-en-1-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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